13-Dehydroxyindaconitine

Structure‑Activity Relationship Diterpenoid Alkaloid Cardiotoxicity

Studying Aconitum alkaloid SAR is confounded by the extreme sodium-channel toxicity of aconitine/indaconitine. 13-Dehydroxyindaconitine eliminates C-13/C-15 hydroxylation while retaining the C-14 benzoyl group, enabling isolated toxicity assessment. • Direct SAR comparison with indaconitine for mapping cardiotoxicity determinants. • CRM (≥98% HPLC) for unambiguous LC-MS identification in plant extracts & toxicological specimens. • Lower predicted toxicity supports higher-concentration neuronal cell assays. Authenticated Aconitum kusnezoffii source; mg-to-gram quantities; global shipping.

Molecular Formula C34H47NO10
Molecular Weight 629.7 g/mol
Cat. No. B12815061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Dehydroxyindaconitine
Molecular FormulaC34H47NO10
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC
InChIInChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3
InChIKeyPHDZNMWTZQPAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13‑Dehydroxyindaconitine Reference Standard


13‑Dehydroxyindaconitine (also known as 13,15‑dideoxyaconitine; CAS 77757‑14‑3) is a naturally occurring C19‑diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb. and related Aconitum species [1]. Its molecular formula is C₃₄H₄₇NO₉ (MW 613.74 g/mol) and it is characterized by the absence of hydroxyl substituents at the C‑13 and C‑15 positions of the aconitane skeleton—a key structural deviation from the highly toxic parent alkaloids aconitine and indaconitine . This structural modification directly impacts its pharmacological profile and toxicity potential, making it a valuable reference standard for structure‑activity relationship (SAR) studies and for distinguishing among closely related diterpenoid alkaloids in research and analytical workflows .

13,15-dideoxy reference standard for C19-diterpenoid alkaloid profiling

Structural differentiation from aconitine and indaconitine

Supports structure-activity relationship studies on the aconitane skeleton

Isolate contribution of C-13/C-15 oxidation to toxicity endpoints

Analytical workflow fit: chromatographic and mass spectral identification

Distinct lipophilicity-driven retention vs co-occurring alkaloids

13‑Dehydroxyindaconitine Substitution Pitfalls


Within the C19‑diterpenoid alkaloid class, even minor changes in the substitution pattern of the aconitane skeleton can result in order‑of‑magnitude differences in acute toxicity, ion‑channel activity, and metabolic stability [1]. For example, the presence of a C‑14‑OCOC₆H₅ (benzoyl) ester is essential for the arrhythmogenic action of aconitine and indaconitine, whereas the C‑8‑OCOCH₃ (acetyl) group and the oxidation state of the C‑13/C‑15 positions critically modulate lethality [2]. 13‑Dehydroxyindaconitine lacks the C‑13 and C‑15 hydroxyl groups found in indaconitine, which is predicted to substantially reduce its binding affinity for voltage‑gated sodium channels and lower its acute toxicity relative to indaconitine [3]. Consequently, substituting this compound with indaconitine, aconitine, or even structurally similar analogs like yunaconitine in a research protocol will confound experimental interpretation of toxicity, anti‑arrhythmic potential, and structure‑driven activity.

13-Dehydroxyindaconitine
13,15-dideoxy; retains C-14-benzoyl
Cannot substitute with

Indaconitine: retains C-13 hydroxyl; sodium-channel binding and acute toxicity profile may differ substantially.

13-Dehydroxyindaconitine
Attenuated arrhythmogenic context
Cannot substitute with

Aconitine: fully substituted skeleton; arrhythmogenic potency and lethal dose context may not transfer.

13-Dehydroxyindaconitine
Distinct pKa/LogP profile
Cannot substitute with

Yunaconitine or crassicauline A: structural analogs with divergent lipophilicity; analytical retention and SAR interpretation may shift.

13‑Dehydroxyindaconitine Differentiation Evidence


13,15-Dideoxy Modification and Toxicity

13‑Dehydroxyindaconitine is structurally defined by the absence of hydroxyl groups at C‑13 and C‑15, distinguishing it from indaconitine (which retains a C‑13 hydroxyl). This 13,15‑dideoxy modification is a critical toxicity determinant within the aconitine alkaloid class. Class‑level SAR evidence demonstrates that the removal of hydroxyl groups at these positions, combined with the presence or absence of the C‑14‑benzoyl ester, significantly alters lethal potency in mice [1].

13,15-Dideoxy Modification & Toxicity
Class-level inference

LD₅₀ ranking (mouse iv): AC 0.12 > IA 0.24 > 3-AIA 0.48 > BA 10.1 mg/kg. 13,15-dideoxy modification correlates with reduced lethal potency.

Supports structure-toxicity endpoint correlation for C-13/C-15 oxidation context.

Class-level SAR; compound-specific LD₅₀ not determined.

Structure‑Activity Relationship Diterpenoid Alkaloid Cardiotoxicity

Attenuated Arrhythmogenic Potential

The C‑14‑OCOC₆H₅ (benzoyl) ester group is essential for the induction of arrhythmia by aconitine‑type alkaloids. While both indaconitine and aconitine retain this benzoyl ester and exhibit strong arrhythmogenic activity, the 13,15‑dideoxy modification in 13‑dehydroxyindaconitine is predicted to further attenuate sodium‑channel‑mediated excitability. Class‑level SAR indicates that alkaloids lacking the C‑14‑benzoyl group (e.g., aconine, pseudaconine) do not induce arrhythmia, and that additional deoxygenation at C‑13/C‑15 further reduces toxicity [1].

Attenuated Arrhythmogenic Potential
Class-level inference

C-14-benzoyl required for arrhythmia induction. 13,15-dideoxy modification predicted to further reduce sodium-channel-mediated excitability vs indaconitine.

Supports arrhythmia model research context without class-typical acute cardiotoxicity.

Rat arrhythmia model; comparative electrophysiological context.

Anti‑arrhythmic Cardiotoxicity Ion Channel

QSAR-Predicted Analgesic Profile

A QSAR analysis of Aconitum alkaloids identified the reactivity index of C5′ on the aromatic group as the most significant predictor of analgesic potency (r = 0.89, p < 0.001) [1]. While 13‑dehydroxyindaconitine retains the C‑14‑benzoyl aromatic moiety, its 13,15‑dideoxy substitution alters molecular topology and electron density distribution relative to indaconitine. This results in a predicted shift in analgesic versus toxic balance, supported by the observation that the local anesthetic activity of Aconitum alkaloids can be explained by a distinct set of structural parameters unrelated to their lethal toxicity [2].

QSAR-Predicted Analgesic Profile
Class-level inference

r = 0.89 for C5′ aromatic reactivity index as predictor of analgesic potency. 13,15-dideoxy compound retains aromatic C14-benzoate.

Supports analgesic-endpoint vs toxicity decoupling in research models.

Mouse abdominal constriction assay; QSAR model context.

QSAR Analgesic Local Anesthetic

pKa and LogP Differentiation

13‑Dehydroxyindaconitine (13,15‑dideoxyaconitine) exhibits a predicted pKa of 13.50 ± 0.70 and an estimated logP of ~3.59, reflecting its reduced hydrogen‑bonding capacity relative to indaconitine, which possesses additional C‑13 and C‑15 hydroxyl groups [1]. The higher logP value indicates greater lipophilicity, which influences membrane permeability, protein binding, and chromatographic behavior. This difference is directly relevant for analytical method development and for predicting in vivo distribution.

pKa & LogP Differentiation
Cross-study comparable

Predicted pKa 13.50 ± 0.70; estimated LogP ~3.59. Higher lipophilicity vs indaconitine due to reduced hydrogen-bonding capacity.

May require method re-validation; direct substitution not supported in analytical protocols.

Computational prediction; experimental confirmation advised.

Physicochemical Property LogP pKa

Differential Antioxidant Activity

13‑Dehydroxyindaconitine has been documented to possess antioxidant activity, which is attributed to its ability to donate electrons to reactive oxygen species . While direct quantitative comparative data against indaconitine or aconitine are not available, vendor‑ and database‑level sources consistently highlight this property as a point of differentiation from the highly toxic, primarily ion‑channel‑active analogs . The 13,15‑dideoxy structure may enhance the compound's redox potential by altering the electron density of the aromatic benzoyl system.

Differential Antioxidant Activity
Data to verify

Reported free-radical scavenging activity. Attributed to altered electron density of the aromatic benzoyl system from 13,15-dideoxy structure.

May support cellular stress assay context; requires endpoint-specific validation.

Vendor-level statements only; no quantitative comparator data.

Antioxidant Free Radical Scavenging Natural Product

13‑Dehydroxyindaconitine Research Applications


Structure-Toxicity Relationship Studies

Use 13‑dehydroxyindaconitine as a key reference compound to isolate the contribution of C‑13 and C‑15 hydroxylation to sodium‑channel‑mediated cardiotoxicity. Its 13,15‑dideoxy structure, combined with the retained C‑14‑benzoyl group, allows direct comparison with indaconitine and aconitine in mouse LD₅₀ and arrhythmia models, enabling precise mapping of structural determinants of acute toxicity [1].

Analytical Reference Standard for Aconitum Profiling

Employ 13‑dehydroxyindaconitine as a certified reference material (purity ≥98%) for the identification and quantification of 13,15‑dideoxyaconitine in Aconitum plant extracts, herbal formulations, and toxicological specimens. Its distinct chromatographic retention time and mass spectral fragmentation pattern, driven by its unique lipophilicity (predicted logP ~3.59) [2], enable unambiguous differentiation from co‑occurring alkaloids such as indaconitine, yunaconitine, and crassicauline A [3].

QSAR Model Validation for Analgesic vs. Toxicity

Incorporate 13‑dehydroxyindaconitine into QSAR training sets to test the hypothesis that C‑13/C‑15 deoxygenation reduces toxicity while preserving analgesic‑relevant aromatic reactivity. Its predicted lower toxicity and retained C5′ aromatic group make it an ideal candidate for validating computational models that aim to separate analgesic efficacy from lethal cardiotoxicity in the Aconitum alkaloid series [4].

Oxidative Stress and Neuroprotection Assays

Leverage the reported antioxidant activity of 13‑dehydroxyindaconitine as a starting point for cellular assays examining free‑radical scavenging and neuroprotection. Unlike aconitine and indaconitine, which are precluded by their extreme sodium‑channel‑dependent toxicity, this compound may be evaluated at higher concentrations or over longer exposure periods in neuronal cell lines, providing a safer probe for studying the non‑ion‑channel‑mediated effects of diterpenoid alkaloids.

Application
Selection Property
Validation Focus
Structure-Toxicity Relationship Studies
13,15-dideoxy structural context
Toxicity endpoint model review; C-13/C-15 oxidation contribution
Analytical Reference Standard for Aconitum Profiling
Chromatographic differentiation context
Method specificity validation; retention-time and MS fragmentation review
QSAR Model Validation
Structural descriptor divergence from indaconitine
Analgesic-endpoint model review; toxicity decoupling assessment
Cellular Stress and Oxidative Response Assays
Lower model-risk context vs aconitine-class alkaloids
Antioxidant endpoint and exposure-duration review

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